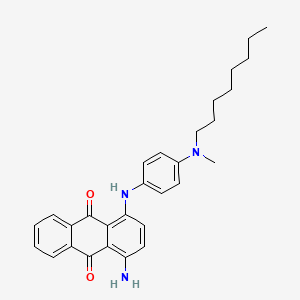
1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione is a complex organic compound with the molecular formula C29H33N3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. One common method involves the following steps:
Nitration: Anthracene is nitrated to form 1-nitroanthracene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.
Coupling Reaction: 1-aminoanthracene undergoes a coupling reaction with 4-(methyl(octyl)amino)aniline in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-((4-(dimethylamino)phenyl)amino)anthracene-9,10-dione
- 1-Amino-4-((4-(ethylamino)phenyl)amino)anthracene-9,10-dione
- 1-Amino-4-((4-(butylamino)phenyl)amino)anthracene-9,10-dione
Uniqueness
1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its long alkyl chain enhances its solubility and interaction with lipid membranes, making it particularly useful in biological and industrial applications.
Properties
CAS No. |
89132-99-0 |
|---|---|
Molecular Formula |
C29H33N3O2 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
1-amino-4-[4-[methyl(octyl)amino]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C29H33N3O2/c1-3-4-5-6-7-10-19-32(2)21-15-13-20(14-16-21)31-25-18-17-24(30)26-27(25)29(34)23-12-9-8-11-22(23)28(26)33/h8-9,11-18,31H,3-7,10,19,30H2,1-2H3 |
InChI Key |
OYTQBIPYHBUSDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















